1-N,1-N-diethyl-4-N-(2,6,6-trimethyl-5-phenyl-5H-furo[2,3-d]pyrimidin-4-yl)pentane-1,4-diamine
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Overview
Description
1-N,1-N-diethyl-4-N-(2,6,6-trimethyl-5-phenyl-5H-furo[2,3-d]pyrimidin-4-yl)pentane-1,4-diamine is a complex organic compound characterized by its unique structure, which includes a furo[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N,1-N-diethyl-4-N-(2,6,6-trimethyl-5-phenyl-5H-furo[2,3-d]pyrimidin-4-yl)pentane-1,4-diamine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the furo[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the phenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Attachment of the diethylamino group: This is usually done through nucleophilic substitution reactions.
Final assembly: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-N,1-N-diethyl-4-N-(2,6,6-trimethyl-5-phenyl-5H-furo[2,3-d]pyrimidin-4-yl)pentane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-N,1-N-diethyl-4-N-(2,6,6-trimethyl-5-phenyl-5H-furo[2,3-d]pyrimidin-4-yl)pentane-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-N,1-N-diethyl-4-N-(2,6,6-trimethyl-5-phenyl-5H-furo[2,3-d]pyrimidin-4-yl)pentane-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-1,4-phenylenediamine: A structurally related compound with similar functional groups.
N,N-Diethyl-1,4-phenylenediammonium sulfate: Another related compound used in various chemical applications.
Uniqueness
1-N,1-N-diethyl-4-N-(2,6,6-trimethyl-5-phenyl-5H-furo[2,3-d]pyrimidin-4-yl)pentane-1,4-diamine is unique due to its furo[2,3-d]pyrimidine core, which imparts distinct chemical and biological properties
Properties
CAS No. |
27228-62-2 |
---|---|
Molecular Formula |
C24H36N4O |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
1-N,1-N-diethyl-4-N-(2,6,6-trimethyl-5-phenyl-5H-furo[2,3-d]pyrimidin-4-yl)pentane-1,4-diamine |
InChI |
InChI=1S/C24H36N4O/c1-7-28(8-2)16-12-13-17(3)25-22-20-21(19-14-10-9-11-15-19)24(5,6)29-23(20)27-18(4)26-22/h9-11,14-15,17,21H,7-8,12-13,16H2,1-6H3,(H,25,26,27) |
InChI Key |
YDGXKUDVQSMUDF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C(C(OC2=NC(=N1)C)(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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